7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-bromo-3-chloropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-3-6(10)8(13)12(7)4-5/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQIIOQPLLBIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The CuI-catalyzed one-pot synthesis, reported by Mo et al. (2023), represents a modern advancement for constructing multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This method employs 2-amino-5-bromopyridine and α-chloroacetophenone derivatives as substrates. The mechanism involves two sequential steps:
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Ullmann-type C–N coupling : CuI facilitates the formation of a C–N bond between the amino group of 2-amino-5-bromopyridine and the α-carbon of α-chloroacetophenone.
-
Intramolecular amidation : The intermediate undergoes cyclization via nucleophilic attack, forming the pyrido[1,2-a]pyrimidin-4-one core.
Key advantages include regioselective incorporation of bromine (C7) and chlorine (C3) substituents, avoiding multi-step halogenation.
Optimization of Reaction Conditions
Optimized parameters for maximal yield (82%) include:
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Base : Cs₂CO₃ (2 equiv)
Lower temperatures (<90°C) result in incomplete cyclization, while higher temperatures (>130°C) promote decomposition.
Table 1: Impact of Catalytic Systems on Yield
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | DMF | 110 | 82 |
| CuBr | Bipyridine | DMSO | 110 | 68 |
| CuCl | None | Toluene | 110 | 45 |
Scalability and Industrial Adaptation
The tandem reaction is adaptable to continuous flow reactors, enhancing throughput for gram-scale production. A 10 mmol-scale trial achieved 78% isolated yield, demonstrating robustness.
Cyclization of Halogenated Pyridine Precursors
Classical Two-Step Synthesis
Traditional routes involve cyclizing halogenated pyridine intermediates. For 7-bromo-3-chloro derivatives, the pathway includes:
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Bromination : 2-Amino-3-chloropyridine is brominated at C7 using N-bromosuccinimide (NBS) in acetic acid.
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Cyclization : The brominated intermediate reacts with ethyl acetoacetate in refluxing ethanol, catalyzed by p-toluenesulfonic acid (PTSA).
This method yields 65–70% product but requires stringent control of bromination regioselectivity.
Industrial Production Techniques
Large-scale synthesis employs:
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Continuous stirred-tank reactors (CSTRs) for precise temperature and mixing control.
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Crystallization purification using ethanol/water mixtures to achieve >99% purity.
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
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HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).
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Elemental analysis : C 36.95%, H 1.55%, N 10.79% (theoretical: C 37.05%, H 1.55%, N 10.78%).
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Parameter | CuI-Catalyzed Tandem | Classical Cyclization |
|---|---|---|
| Yield (%) | 82 | 65–70 |
| Steps | 1 | 2 |
| Reaction Time (h) | 12 | 24 |
| Regioselectivity Control | Excellent | Moderate |
| Scalability | High | Moderate |
The CuI method outperforms classical approaches in efficiency and selectivity, though the latter remains relevant for halogen-rich precursors.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C₈H₄BrClN₂O
- CAS Number : 1785021-08-0
- Molecular Weight : 259.49 g/mol
- Purity : Generally ≥98% in commercial preparations
Anticancer Activity
Research has indicated that pyrido[1,2-a]pyrimidine derivatives exhibit potential anticancer properties. A study demonstrated that compounds structurally related to 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one showed cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Properties
Several studies have reported the antimicrobial activity of pyrido[1,2-a]pyrimidine derivatives. For instance, derivatives similar to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth.
Enzyme Inhibition
The compound has been explored for its ability to inhibit enzymes critical in various biological pathways. For example, it has been tested as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell replication.
Molecular Probes
This compound can serve as a molecular probe in biochemical assays to study protein interactions and cellular mechanisms due to its ability to bind selectively to certain biological targets.
Data Table: Summary of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits cancer cell proliferation | Effective against multiple cancer cell lines |
| Antimicrobial Properties | Exhibits inhibitory effects on bacterial growth | Active against S. aureus and E. coli |
| Enzyme Inhibition | Potential inhibitor of DHFR | Disruption of DNA synthesis pathways |
| Molecular Probes | Used in biochemical assays for studying protein interactions | Selective binding to target proteins |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry focused on the synthesis of pyrido[1,2-a]pyrimidine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with these compounds, highlighting their potential for further development as anticancer agents.
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, derivatives of pyrido[1,2-a]pyrimidine were tested against a panel of pathogens. The findings demonstrated that modifications at the halogen positions enhanced antibacterial activity, making this compound a candidate for further exploration.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]pyrimidin-4-one scaffold is structurally versatile, with substitutions at positions 2, 3, 7, and 8 significantly influencing physicochemical properties, reactivity, and pharmacological profiles. Below is a detailed comparison of 7-bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with structurally related analogs:
Key Findings
Substituent Position and Reactivity :
- The bromine at C7 in the target compound facilitates Suzuki-Miyaura cross-coupling, enabling diversification of the pyrimidine ring . In contrast, 3-bromo derivatives (28b) lack this reactivity due to steric hindrance at C3 .
- Chlorine at C3 (target compound) vs. C2 (CID 3614131): Positional isomerism affects electronic properties. C3-substituted analogs exhibit higher electrophilicity, enhancing interactions with kinase active sites .
Functional Group Impact: Nitro groups (compound 9) increase molecular weight and polarity, correlating with antiparasitic activity against Trichomonas foetus . Aminomethyl groups (compound in ) improve water solubility and enable conjugation with targeting moieties .
Halogen Effects :
- Iodine at C3 (28c) provides a heavy atom for crystallography and radiolabeling but reduces synthetic yield compared to bromine .
- Chloromethyl groups (compound 9 and ) serve as handles for nucleophilic substitution, enabling further derivatization .
Biological Relevance :
Biological Activity
7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its cytotoxic effects against cancer cell lines. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
- Chemical Formula : C₈H₄BrClN₂O
- Molecular Weight : 259.49 g/mol
- CAS Number : 1785021-08-0
- Purity : ≥98% .
The compound's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on the pim kinase family, which plays a significant role in the survival and proliferation of cancer cells.
Inhibition of Pim Kinases
Research indicates that this compound exhibits significant inhibition against pim kinases, with IC50 values reported in the low micromolar range. For example, related compounds showed IC50 values ranging from 1.18 to 8.83 μM against various cancer cell lines .
Cytotoxicity Assays
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including:
- MCF7 (breast cancer)
- HCT116 (colorectal cancer)
- PC3 (prostate cancer)
The most potent derivatives showed significant growth inhibition percentages across these cell lines, indicating strong potential as an anticancer agent .
| Cell Line | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|
| MCF7 | 1.18 | 75 |
| HCT116 | 1.38 | 70 |
| PC3 | 1.97 | 80 |
Study on Kinase Inhibition
A study focused on the synthesis and evaluation of pyrido[1,2-a]pyrimidin derivatives indicated that this compound effectively inhibits pim kinases. The docking studies revealed favorable binding interactions with the active site of these kinases, suggesting a mechanism of action through competitive inhibition .
Anticancer Activity
In another investigation, the compound was tested against a panel of cancer cell lines. The results demonstrated that it not only inhibited cell proliferation but also induced apoptosis in certain conditions. The mechanism was linked to cell cycle arrest in the G0/G1 phase, leading to reduced progression into the S phase .
Q & A
What are the established synthetic routes for 7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one?
Answer:
The synthesis of this compound (compound 45 ) typically involves chlorination of the 7-bromo precursor. A key method involves treating 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (39 ) with N-chlorosuccinimide (NCS) under controlled conditions (Scheme 2c in ). Alternative routes include Suzuki-Miyaura cross-coupling of halogenated intermediates (e.g., 7-chloro-3-iodo derivatives) with boronic acids, often accelerated by microwave heating to achieve regioselective monoarylation at the 3-position (, Scheme 29-30). These protocols emphasize the importance of halogen positioning and catalytic systems (e.g., Pd(dppf)₂Cl₂) for efficient coupling.
How does the reactivity of the pyrido[1,2-a]pyrimidin-4-one core influence functionalization at the C-3 position?
Answer:
The C-3 position is highly reactive due to electron-deficient regions in the pyrido-pyrimidinone core, as predicted by quantum chemical calculations ( ) . This reactivity enables metal-free chalcogenation (sulfenylation/selenylation) via radical pathways. For example, persulfate-mediated generation of thiyl/selenyl radicals facilitates coupling with aryl disulfides/diselenides, yielding 3-ArS/ArSe derivatives in high yields (up to 95%) under mild conditions (). The C-3 site is more accessible than C-7 due to steric and electronic factors, making it a preferred target for functionalization.
What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for verifying molecular weights (e.g., exact mass 271.955896 for derivatives; ).
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns, particularly distinguishing C-3 vs. C-7 halogenation ( ) .
- Chromatography : HPLC or LC-MS monitors reaction purity, especially for intermediates in multi-step syntheses (e.g., PI3K/mTOR inhibitor development in ).
- X-ray Crystallography : Resolves regiochemical ambiguities in complex derivatives (not explicitly cited but inferred from structural studies in ) .
How can researchers optimize Suzuki-Miyaura cross-coupling reactions for derivatives of this compound?
Answer:
Key optimizations include:
- Microwave Heating : Accelerates reaction rates and improves yields (e.g., 7-chloro-3-iodo derivatives coupled in <2 hours; ).
- Catalyst Selection : Pd(dppf)₂Cl₂ enhances coupling efficiency for electron-deficient aryl boronic acids ().
- Solvent Systems : Dioxane or toluene with KOAc as a base minimizes side reactions.
- Regioselectivity : Pre-functionalization at the 3-position (e.g., iodination) directs coupling away from the sterically hindered 7-bromo site.
What are the implications of the compound's electronic structure on its chemical behavior?
Answer:
The pyrido-pyrimidinone core exhibits charge polarization, with electron-deficient regions at C-3 and C-7, facilitating electrophilic substitution ( ) . This electronic profile drives reactions like bromination, hydrazine/ammonolysis, and catalytic hydrogenation. For instance, sodium borohydride selectively reduces the 4-oxo group without disrupting the aromatic system, underscoring the balance between reactivity and stability . Substituents (e.g., bromo, chloro) further modulate electron density, influencing regioselectivity in cross-couplings.
What pharmacological targets have been explored using this compound?
Answer:
this compound serves as a scaffold for PI3K/mTOR dual inhibitors , with derivatives showing potent enzyme inhibition and antitumor activity in xenograft models (). The core structure is also implicated in:
- 5-HT₆ receptor antagonism ().
- Acetylcholinesterase inhibition for neurodegenerative disease research.
- Antimicrobial agents , leveraging halogen substituents for enhanced bioactivity.
How to address challenges in regioselective functionalization?
Answer:
- Directing Groups : Use of halogens (Br, Cl) at C-7 or C-3 directs cross-coupling to specific positions ().
- Radical Mediators : TEMPO or BHT quenches undesired radical pathways, improving selectivity in chalcogenation ( ) .
- Steric Control : Bulky substituents (e.g., cyclopropyl at C-2) hinder functionalization at adjacent sites ().
What are the stability considerations under various reaction conditions?
Answer:
- Hydrolysis : The 4-oxo group is susceptible to basic or aqueous conditions, necessitating anhydrous solvents (e.g., 1,2-dichloroethane) for reactions like malonamate cyclization ( ) .
- Thermal Stability : Microwave-assisted reactions prevent decomposition at high temperatures ().
- Storage : Halogenated derivatives require inert atmospheres (N₂/Ar) and desiccants to avoid hydrolysis ( ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
